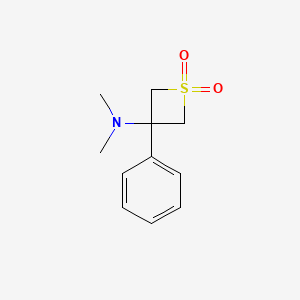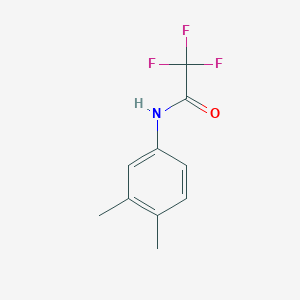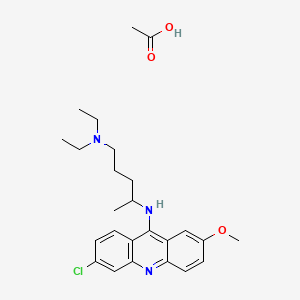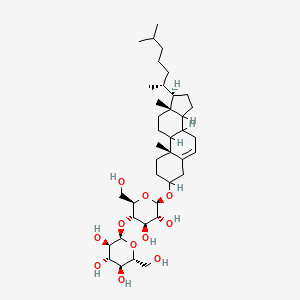
Cholesteryl beta-maltoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cholesteryl beta-maltoside is a nonionic surfactant widely used in the field of membrane protein solubilization. It is particularly effective in extracting and stabilizing membrane proteins, making it an essential tool for researchers and scientists working in this area .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cholesteryl beta-maltoside typically involves the glycosylation of cholesterol with maltose. One efficient method starts with the protection of the hydroxy groups of sucrose using benzyl ethers. After acidic hydrolysis, the pyranosyl moiety of the disaccharide is transformed into its trichloroacetimidate derivative. The glycosidic bond formation with cholesterol is then performed, followed by catalytic transfer hydrogenation to remove the protecting groups .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced analytical tools like APCI-MS-TOF aids in the high-sensitive analysis of the product and intermediates .
Chemical Reactions Analysis
Types of Reactions: Cholesteryl beta-maltoside primarily undergoes glycosylation reactions. It is stable under various conditions and does not readily undergo oxidation or reduction. The compound can participate in substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include trichloroacetimidate derivatives, benzyl ethers, and catalytic transfer hydrogenation agents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the stability of the compound .
Major Products Formed: The major product formed from the glycosylation reaction is this compound itself. Other products may include various glycoside derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Cholesteryl beta-maltoside is extensively used in scientific research, particularly in the field of membrane protein solubilization. It is highly effective in extracting and stabilizing membrane proteins, facilitating downstream applications such as structural determination and functional analysis. This compound is also used in mass spectrometry-based membrane proteomics, where it aids in the optimization of detergent chemistry and handling .
Mechanism of Action
Cholesteryl beta-maltoside exerts its effects by interacting with the hydrophobic regions of membrane proteins, thereby solubilizing them. The compound forms micelles that encapsulate the hydrophobic regions, allowing the proteins to remain in solution. This interaction preserves the structural integrity and activity of the proteins, making them suitable for further analysis .
Comparison with Similar Compounds
Similar Compounds:
- n-Dodecyl-beta-D-maltoside
- Lauryl Maltose Neopentyl Glycol
- n-Octyl-beta-D-maltopyranoside
- n-Nonyl-Beta-Maltoside
Uniqueness: Cholesteryl beta-maltoside is unique in its ability to stabilize membrane proteins better than many commonly used detergents, including NP-40, CHAPS, and octyl-beta-glucoside. Its lipid-like nonionic nature makes it especially useful for isolating and stabilizing hydrophobic membrane proteins .
Properties
CAS No. |
40653-09-6 |
|---|---|
Molecular Formula |
C39H66O11 |
Molecular Weight |
710.9 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C39H66O11/c1-20(2)7-6-8-21(3)25-11-12-26-24-10-9-22-17-23(13-15-38(22,4)27(24)14-16-39(25,26)5)47-36-34(46)32(44)35(29(19-41)49-36)50-37-33(45)31(43)30(42)28(18-40)48-37/h9,20-21,23-37,40-46H,6-8,10-19H2,1-5H3/t21-,23?,24?,25-,26?,27?,28-,29-,30-,31+,32-,33-,34-,35-,36-,37-,38+,39-/m1/s1 |
InChI Key |
RBFSEMXDEGYUMU-OKXMRFQASA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


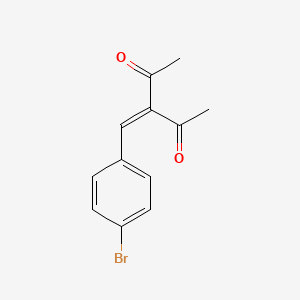
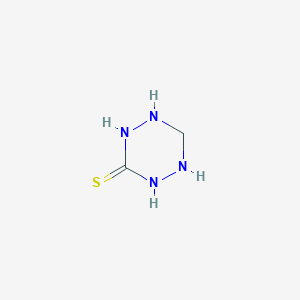
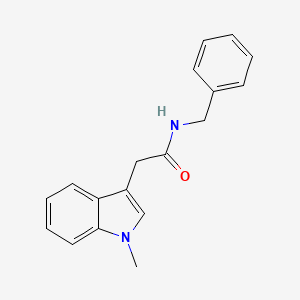
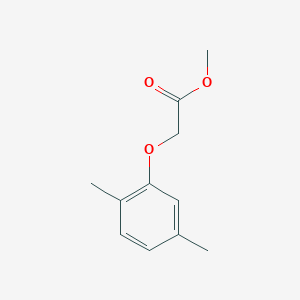
![4-bromo-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B14168728.png)
![3-[({[5-(4-Chlorophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]-4-methylbenzoic acid](/img/structure/B14168739.png)
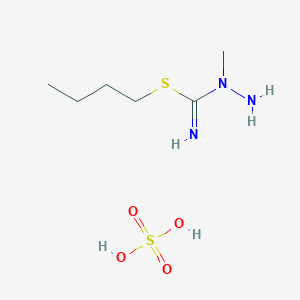
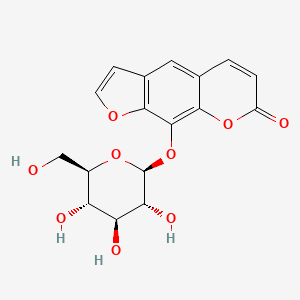
![2-Methoxy-6-{4-[(pyridin-3-ylmethyl)amino]quinazolin-2-yl}phenol](/img/structure/B14168759.png)
![2-[(2-Methoxy-5-methylphenyl)methyl]isoindole-1,3-dione](/img/structure/B14168761.png)

